molecular formula C15H20F2N2O2 B13532463 Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B13532463
M. Wt: 298.33 g/mol
InChI Key: FHHDVDIBQWRTQV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2,4-difluorophenyl substituent at the 3-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where fluorine substitution enhances binding affinity or metabolic stability .

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3

InChI Key

FHHDVDIBQWRTQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,4-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity, while the piperazine ring provides structural flexibility. These interactions can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
  • Structure : Replaces fluorine with chlorine at the 2- and 4-positions of the phenyl ring.
  • The larger atomic radius of chlorine may sterically hinder interactions with target proteins .
  • Synthesis : Similar Boc-protection strategies are employed, but halogenation steps differ (e.g., bromination vs. fluorination).
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Structure : Substitution at the 4-position of piperazine with a trifluoromethylphenyl group and an aldehyde functional group.
  • Impact : The trifluoromethyl group enhances electronegativity and metabolic stability, while the aldehyde enables further derivatization (e.g., Schiff base formation). This compound is used in kinase inhibitor synthesis .

Heterocyclic and Functional Group Modifications

6-[3-[4-[2-(2,4-difluorophenyl)-...thiazolo[4,5-d]pyrimidin-7-ones
  • Structure : Incorporates a thiazolo[4,5-d]pyrimidin-7-one moiety linked via a piperazine-triazole chain.
  • Impact : The extended heterocyclic system enhances π-π stacking interactions, critical for antimycotic activity. The Boc group aids in solubility during synthesis .
  • Activity : Demonstrated efficacy against fungal pathogens due to dual targeting of ergosterol biosynthesis and cytochrome P450 enzymes.
Tert-butyl 4-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenylpiperazine-1-carboxylate
  • Structure : Features a 1,2,4-oxadiazole ring, a bioisostere for ester groups, attached to a fluorophenyl group.
  • Impact : Oxadiazole improves metabolic stability and hydrogen-bonding capacity, making it suitable for CNS-targeting agents .

Piperazine Ring Substitution Patterns

(R)-tert-butyl 4-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine-1-carboxylate
  • Structure : Includes a difluorocyclohexanecarbonyl group at the 4-position and a methyl group at the 3-position.
  • Impact : The cyclohexane ring introduces conformational rigidity, favoring interactions with hydrophobic binding pockets. The methyl group enhances steric shielding, reducing off-target effects .
Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate
  • Structure : Contains a boronic ester for Suzuki-Miyaura cross-coupling applications.
  • Impact : Enables late-stage functionalization in drug discovery, particularly for kinase inhibitors .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate 2,4-difluorophenyl at C3, Boc at N1 312.30 Intermediate for antimycotics, improved solubility
Tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate 2,4-dichlorophenyl at C3 331.24 Higher lipophilicity, steric bulk
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Trifluoromethylphenyl, aldehyde at C4 374.34 Electrophilic for derivatization
6-[3-[4-[2-(2,4-difluorophenyl)-...thiazolo[4,5-d]pyrimidin-7-one Thiazolo-pyrimidine, triazole linker 638.76 Antimycotic activity (IC50: 0.8 μM)
(R)-tert-butyl 4-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine-1-carboxylate Difluorocyclohexanecarbonyl, methyl at C3 346.42 Conformational rigidity, CNS-targeting

Biological Activity

Tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate is a synthetic compound notable for its potential pharmacological applications, particularly in the realm of psychopharmacology. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential therapeutic uses, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C15H20F2N2O2C_{15}H_{20}F_{2}N_{2}O_{2} and a molar mass of approximately 298.33 g/mol. It features a piperazine ring substituted at the 3-position with a tert-butyl group and at the 1-position with a carboxylate group. The presence of two fluorine atoms on the phenyl ring is believed to enhance its biological activity and pharmacological properties, making it an interesting candidate for drug development.

Serotonin Receptor Interaction:
this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions are crucial for its potential use as an antidepressant and anxiolytic agent. The difluorophenyl group enhances its affinity for these receptors, contributing to its therapeutic effects.

Antidepressant and Anxiolytic Effects

Research indicates that this compound may act as an effective antidepressant due to its modulation of serotonin levels in the brain. Its interaction with serotonin receptors suggests potential efficacy in treating mood disorders.

Comparative Studies

The compound's biological activity can be compared to other piperazine derivatives. Below is a comparison table highlighting some relevant compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylateC15H20F2BrN2O2C_{15}H_{20}F_{2}BrN_{2}O_{2}Contains bromine instead of fluorine
Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylateC15H20F2N2O2C_{15}H_{20}F_{2}N_{2}O_{2}Different substitution pattern on phenolic ring
Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylateC15H20F2N2O2C_{15}H_{20}F_{2}N_{2}O_{2}Variation in fluorination pattern on phenolic ring

The unique substitution pattern of this compound contributes to its specific biological activity profile, differentiating it from similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in various biological assays:

  • In vitro Studies: Experiments have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, its IC50 values were evaluated against human breast adenocarcinoma (MCF-7) cells, indicating a dose-dependent induction of apoptosis .
  • Synergistic Effects: The compound may exhibit synergistic effects when combined with other pharmacological agents targeting similar pathways. This potential for combination therapy could enhance its therapeutic applications in treating complex disorders.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2,4-difluorophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine ring. A common strategy includes:

Piperazine Core Formation : Start with Boc-protected piperazine derivatives to preserve amine reactivity.

Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to introduce the 2,4-difluorophenyl group. For example, tert-butyl piperazine-1-carboxylate can react with a 2,4-difluorophenylboronic acid derivative in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a solvent like dioxane/water (v/v 3:1) at 80–90°C for 12–24 hours .

Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) followed by recrystallization for high purity.
Key Considerations :

  • Monitor reaction progress via TLC or LCMS to avoid over-functionalization.
  • Optimize stoichiometry of boronic acid (1.2–1.5 equiv) to minimize unreacted starting material .

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Use a multi-technique approach:

NMR Spectroscopy :

  • ¹H NMR : Identify splitting patterns from the 2,4-difluorophenyl group (e.g., meta-fluorine coupling, J = 8–10 Hz) and piperazine protons (δ 3.2–3.8 ppm as multiplets) .
  • ¹³C NMR : Confirm Boc carbonyl at ~155 ppm and aromatic carbons at 110–160 ppm.

Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

X-ray Crystallography (if crystals are obtainable): Resolve spatial arrangement of the difluorophenyl and Boc groups to confirm regiochemistry .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: The fluorine atoms:

  • Activate the Ring : Fluorine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at the para position.
  • Direct Coupling : In Pd-catalyzed reactions, fluorine stabilizes transition states, improving yields in Suzuki couplings compared to non-fluorinated analogs (e.g., 70–85% vs. 50–60%) .
    Experimental Design :
  • Compare reactivity with mono- or non-fluorinated phenyl derivatives under identical conditions.
  • Use DFT calculations to map electronic effects on transition states .

Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Side-Chain Modifications :

  • Acylation : React the piperazine nitrogen with acyl chlorides (e.g., chloroacetyl chloride in DCM with Et₃N) to introduce ketone or amide groups .
  • Reductive Amination : Use NaBH₃CN to link aldehydes to the piperazine ring .

Boc Deprotection : Treat with TFA in DCM (1:1 v/v, 2 h) to expose the secondary amine for further functionalization .

Fluorine Replacement : Replace fluorine via SNAr reactions using KOtBu and nucleophiles (e.g., -OH, -NH₂) in DMF at 60°C .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

Crystal Growth : Use slow evaporation of saturated solutions in ethyl acetate/hexane (1:3) at 4°C.

Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data to resolve fluorine positions.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F, π-stacking) influencing crystal packing .
Case Study : For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, X-ray diffraction confirmed diazo group orientation, critical for intramolecular C–H insertion reactivity .

Q. What computational methods are suitable for predicting biological targets or binding modes of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2 receptors (common target for fluorophenyl-piperazine derivatives).

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Pharmacophore Modeling : Identify critical features (e.g., fluorine’s hydrophobic contact, piperazine’s hydrogen bonding) using MOE .

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